molecular formula C8H7NO3 B6253830 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid CAS No. 1782592-24-8

2H,3H-furo[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B6253830
CAS No.: 1782592-24-8
M. Wt: 165.1
InChI Key:
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Description

2H,3H-furo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired furo[3,2-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2H,3H-furo[3,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the furo[3,2-b]pyridine ring .

Scientific Research Applications

2H,3H-furo[3,2-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid include other fused heterocyclic systems such as:

    Furo[2,3-b]pyridine: Another fused ring system with different connectivity.

    Pyrrolo[2,3-b]pyridine: A compound with a pyrrole ring fused to a pyridine ring.

    Indole derivatives: Compounds with a fused benzene and pyrrole ring system.

Uniqueness

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric properties

Properties

CAS No.

1782592-24-8

Molecular Formula

C8H7NO3

Molecular Weight

165.1

Purity

95

Origin of Product

United States

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